molecular formula C10H17NO B022742 5-(Piperidin-1-yl)pent-3-yn-1-ol CAS No. 104580-60-1

5-(Piperidin-1-yl)pent-3-yn-1-ol

Cat. No.: B022742
CAS No.: 104580-60-1
M. Wt: 167.25 g/mol
InChI Key: VGLQDXKMJHPROT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have shown significant activity againstSARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in viral replication, making it a potential target for antiviral drugs.

Mode of Action

Compounds with similar structures have been found to interact with their targets throughreceptor-ligand interaction . This interaction can lead to changes in the target’s function, potentially inhibiting its role in disease progression.

Biochemical Pathways

Given its potential activity against rdrp, it may influence theviral replication pathway . The downstream effects of this could include a reduction in viral load and disease severity.

Result of Action

If it acts similarly to related compounds, it may exhibitantiviral activities . This could potentially result in a decrease in viral replication and an overall reduction in disease severity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol typically involves the reaction of piperidine with an appropriate alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic addition of piperidine to the alkyne . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

. These services ensure high purity and consistent quality, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pent-3-yn-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-1-yl)pent-3-yn-1-ol is unique due to its combination of a piperidine ring, an alkyne moiety, and a hydroxyl group.

Properties

IUPAC Name

5-piperidin-1-ylpent-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQDXKMJHPROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401891
Record name 5-(piperidin-1-yl)pent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104580-60-1
Record name 5-(piperidin-1-yl)pent-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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